Lipophilicity and Molecular Weight Advantage of the 5-Ethyl Substituent Over the Des-Ethyl Analog
The 5-ethyl group on the thiophene ring confers a measurable increase in lipophilicity and molecular weight compared to the des-ethyl analog N-benzylthiophene-3-carboxamide. This modulation is critical for optimizing membrane permeability and target binding in medicinal chemistry campaigns [1][2].
| Evidence Dimension | Calculated logP and Molecular Weight |
|---|---|
| Target Compound Data | MW = 245.34 g/mol; Estimated logP ≈ 3.3–3.5 (ACD/Labs prediction) |
| Comparator Or Baseline | N-benzylthiophene-3-carboxamide (des-ethyl): MW = 217.29 g/mol; logP = 2.55 (ChemBase experimental) |
| Quantified Difference | ΔMW = +28.05 g/mol; ΔlogP ≈ +0.75 to +0.95 log units |
| Conditions | In silico prediction; comparator logP validated by ChemBase database |
Why This Matters
A logP increase of ~0.8 units can significantly enhance passive membrane permeability, making the 5-ethyl analog more suitable for cell-based assays and in vivo studies where intracellular target access is required.
- [1] ChemBase. N-benzylthiophene-3-carboxamide – Physicochemical Properties. ChemBase ID: 90403. LogP = 2.55, MW = 217.29 g/mol. View Source
- [2] Calculated properties for N-benzyl-5-ethylthiophene-3-carboxamide. MW = 245.34 g/mol (ECHA Substance Infocard). logP estimation based on fragment addition methodology. View Source
